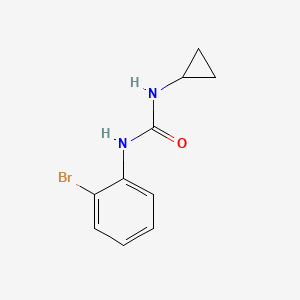

1-(2-Bromophenyl)-3-cyclopropylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOWWOXHKVCURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromophenyl 3 Cyclopropylurea and Analogous Structures

General Strategies for Unsymmetrical Urea (B33335) Synthesis

The construction of the urea backbone can be accomplished through several primary methods, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups in the molecule.

The most common and direct route to unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. researchgate.netacs.org This method is typically high-yielding and clean, as the addition reaction is often irreversible and produces no byproducts. The primary challenge can be the availability or stability of the required isocyanate intermediate.

Isocyanates can be generated through various means:

Phosgenation: The reaction of a primary amine with phosgene (B1210022) (COCl₂) or a safer equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) is a traditional method. researchgate.netresearchgate.net However, the high toxicity of these reagents necessitates stringent handling precautions. researchgate.net

Rearrangement Reactions: The Curtius, Hofmann, or Lossen rearrangements provide powerful routes to isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively. researchgate.netnih.gov For instance, a one-pot tandem synthesis using a Curtius rearrangement can be achieved by reacting carboxylic acids and amines with diphenylphosphoryl azide (B81097) (DPPA) under microwave irradiation, rapidly forming unsymmetrical ureas. nih.gov

From Carbon Dioxide: Aryl isocyanates can be synthesized under mild, metal-free conditions from arylamines and carbon dioxide (CO₂). researchgate.netnih.gov In this approach, a carbamic acid intermediate is formed and subsequently dehydrated to yield the isocyanate, which can be trapped in situ by an amine. acs.orgresearchgate.netnih.gov

These strategies build the urea linkage by condensing two amine components with a carbonyl source, avoiding the direct handling of isocyanates.

Phosgene Equivalents: Reagents like N,N'-carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with a second amine to form the urea. researchgate.netorganic-chemistry.org

Direct Carbonylation: Transition metal catalysts, particularly those based on palladium, can facilitate the direct carbonylation of amines using carbon monoxide (CO). researchgate.netmdpi.com This avoids toxic phosgene but often requires expensive catalysts and ligands. researchgate.net

Carbamate Intermediates: Unsymmetrical ureas can be synthesized from carbamates. For example, isopropenyl carbamates react cleanly and irreversibly with amines to give ureas in high yield and purity. acs.org Similarly, Cbz-protected amines can be converted to isocyanates in situ and subsequently reacted with amines, alcohols, or thiols. rsc.org

Table 1: Comparison of General Synthetic Strategies for Unsymmetrical Ureas

| Strategy | Key Reagents | Primary Advantages | Primary Disadvantages | References |

|---|---|---|---|---|

| Isocyanate-Based Coupling | Isocyanate, Amine | High efficiency, clean reaction, often no byproducts. | Isocyanates can be hazardous or difficult to obtain. | researchgate.net, acs.org |

| Amine Condensation (CDI) | N,N'-Carbonyldiimidazole (CDI), Amines | Avoids direct use of isocyanates and phosgene. | May require multiple steps or activation. | researchgate.net, organic-chemistry.org |

| Catalytic Carbonylation | Amines, CO, Metal Catalyst (e.g., Pd) | Uses simple building blocks. | Requires expensive/toxic metal catalysts and high pressures. | mdpi.com, researchgate.net |

| Hypervalent Iodine Reagents | Amide, Amine, PhI(OAc)₂ | Metal-free, mild conditions, broad substrate scope. | Stoichiometric use of iodine reagent can be costly. | mdpi.com, nih.gov |

A modern, metal-free approach to unsymmetrical ureas involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). mdpi.comnih.gov These reagents are valued for their low toxicity, ready availability, and ease of handling. organic-chemistry.orgacs.org This method facilitates the coupling of primary amides with primary or secondary amines under mild conditions, circumventing the need for metal catalysts or high temperatures. mdpi.comnih.gov

The proposed mechanism suggests that the hypervalent iodine reagent initiates a Hofmann-type rearrangement of the primary amide. mdpi.comrsc.org The amide reacts with PhI(OAc)₂ to form an iodonium (B1229267) intermediate, which then rearranges to an isocyanate. This reactive isocyanate is immediately trapped by the amine present in the reaction mixture to yield the final unsymmetrical urea product. mdpi.com This tandem approach is particularly useful as it avoids the isolation of the often-sensitive isocyanate. rsc.org

Targeted Synthesis of 1-(2-Bromophenyl)-3-cyclopropylurea

The synthesis of 1-(2-Bromophenyl)-3-cyclopropylurea can be achieved by combining the foundational precursors: 2-bromoaniline (B46623) and cyclopropylamine (B47189). The most direct synthetic route involves the reaction of cyclopropylamine with 2-bromophenyl isocyanate. This isocyanate can be prepared from its corresponding aniline (B41778) precursor, 2-bromoaniline.

2-Bromoaniline is a critical intermediate for pharmaceuticals and agrochemicals. guidechem.com Several methods exist for its synthesis.

From o-Nitroaniline: A classic and reliable route begins with ortho-nitroaniline. guidechem.com This starting material undergoes a Sandmeyer reaction, which involves diazotization with nitrous acid (generated from NaNO₂ and HBr) followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst to install the bromine atom, yielding o-bromonitrobenzene. Subsequent reduction of the nitro group, commonly achieved using iron powder in the presence of an acid like hydrochloric acid, furnishes 2-bromoaniline. guidechem.com To enhance purity, steam distillation can be employed during the Sandmeyer reaction to separate the volatile o-bromonitrobenzene product from non-volatile resinous by-products. guidechem.com

From Bromobenzene: An alternative approach is the direct nitration of bromobenzene. echemi.comstackexchange.com This electrophilic aromatic substitution yields a mixture of ortho- and para-nitro isomers. While the para isomer is typically the major product due to steric hindrance, the desired ortho-nitrobromobenzene can be isolated via chromatography. echemi.comstackexchange.com The separated ortho isomer is then reduced to 2-bromoaniline as described above.

Cyclopropylamine is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties conferred by its strained three-membered ring. longdom.orgacs.org Its synthesis has been extensively studied.

From Cyclopropanecarboxylic Acid Derivatives: A common pathway involves the Curtius rearrangement of cyclopropanecarbonyl azide, which is itself derived from cyclopropanecarboxylic acid. acs.org The rearrangement produces cyclopropyl (B3062369) isocyanate, which is then hydrolyzed to give cyclopropylamine. A related method is the Hofmann rearrangement of cyclopropanecarboxamide.

Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) to yield cyclopropylamine. longdom.org

From Cyclopropyl Halides: Halogenated cyclopropanes, such as cyclopropyl bromide or chloride, can react with ammonia or amines to produce cyclopropylamine, often via a cyclopropene (B1174273) intermediate. longdom.orgacs.org

Table 2: Selected Synthetic Pathways for Cyclopropylamine

| Starting Material | Key Transformation | Brief Description | References |

|---|---|---|---|

| Cyclopropanecarboxylic Acid | Curtius Rearrangement | The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate upon heating, followed by hydrolysis. | acs.org |

| Cyclopropanecarboxamide | Hofmann Rearrangement | The amide is treated with bromine and a base to form an isocyanate intermediate, which is then hydrolyzed. | acs.org |

| Cyclopropanol | Amination | Direct amination using ammonia or amine derivatives, typically in the presence of a catalyst. | longdom.org |

| Cyclopropanecarboxaldehyde | Reductive Amination | Reaction with ammonia and a reducing agent (e.g., NaBH₄) to form the amine. | longdom.org |

Optimized Reaction Conditions for Urea Bond Formation

The most direct and widely employed method for the synthesis of 1-(2-Bromophenyl)-3-cyclopropylurea is the reaction between 2-bromoaniline and cyclopropyl isocyanate. This reaction is a classic example of nucleophilic addition of an amine to an isocyanate. The optimization of reaction conditions is crucial for maximizing yield, purity, and process efficiency.

Key parameters for optimization include the choice of solvent, reaction temperature, and the potential use of catalysts. While the reaction can often proceed without a catalyst, certain conditions can accelerate the reaction and improve outcomes. Solvents such as acetonitrile (B52724) (MeCN), toluene, and tetrahydrofuran (B95107) (THF) are commonly employed. beilstein-journals.org The reaction is typically conducted at room temperature, although gentle heating can sometimes be used to ensure complete conversion. acs.org

In an effort to develop more environmentally benign processes, water has been explored as a solvent for the synthesis of N-substituted ureas. A catalyst-free method involving the reaction of amines with potassium isocyanate in water at ambient temperature has been shown to produce a variety of N-substituted ureas in good to excellent yields. rsc.orgrsc.org This approach avoids the use of volatile organic solvents and often allows for simple product isolation by filtration. rsc.org

For more complex or challenging urea syntheses, catalysis can be beneficial. Copper salts, such as copper(I) acetate (B1210297) (CuOAc), have been shown to catalyze the formation of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.gov While not a direct synthesis of the target molecule from an isocyanate, this demonstrates the utility of metal catalysis in forming urea bonds. Iron complexes have also been investigated as catalysts for the hydroamination of isocyanates. acs.org

A representative set of optimized conditions for the synthesis of ureas from amines and isocyanates is presented in the table below.

| Parameter | Condition | Rationale | Reference |

| Reactants | 2-Bromoaniline, Cyclopropyl isocyanate | Direct precursors to the target molecule | N/A |

| Solvent | Acetonitrile (MeCN) or Toluene | Good solubility for reactants, facilitates reaction. | beilstein-journals.org |

| Temperature | Room Temperature to 50 °C | Sufficient for reaction completion without side reactions. | beilstein-journals.orgacs.org |

| Catalyst | Generally not required | The reaction is often efficient without a catalyst. | N/A |

| Alternative Solvent | Water (with potassium isocyanate) | Environmentally friendly, simplifies workup. | rsc.orgrsc.org |

Advanced Synthetic Approaches to Incorporate Cyclopropyl and Bromophenyl Moieties

Beyond the direct coupling of pre-functionalized precursors, advanced synthetic methods offer novel ways to introduce the cyclopropyl and bromophenyl groups, including photoredox catalysis and late-stage functionalization.

Photoredox Catalysis in Cyclopropylamine Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds and the derivatization of amines. nih.govnih.gov In the context of cyclopropylamine, photoredox catalysis can initiate its derivatization through a single-electron transfer (SET) process. rsc.org Upon oxidation by an excited photocatalyst, cyclopropylamine forms a nitrogen-centered radical cation. This species is prone to ring-opening to generate a more stable β-carbon radical iminium ion, which can then be intercepted by various nucleophiles. rsc.org

While direct photocatalytic synthesis of ureas from cyclopropylamine is not extensively documented, the principle of generating a reactive cyclopropylamine-derived intermediate can be applied. For instance, the formation of an amine radical cation from a cyclopropylamine derivative could potentially be trapped by an isocyanate or a synthetic equivalent to form the desired urea. The reaction conditions for such transformations typically involve a ruthenium or iridium-based photocatalyst, a visible light source (e.g., blue LEDs), and a suitable solvent. nih.govrsc.org

A general scheme for the photoredox-mediated activation of a cyclopropylamine is shown below.

| Component | Example | Function | Reference |

| Substrate | N-Aryl cyclopropylamine | Precursor to the radical cation | rsc.org |

| Photocatalyst | Ru(bpz)₃₂ | Absorbs visible light and initiates SET | rsc.org |

| Light Source | Blue LEDs | Excites the photocatalyst | nih.gov |

| Solvent | Acetonitrile (CH₃CN) | Solubilizes reactants and catalyst | nih.gov |

| Trapping Agent | Olefin (in reported examples) | Reacts with the ring-opened intermediate | rsc.org |

This approach offers a pathway to novel cyclopropyl-containing structures that may be difficult to access through traditional methods.

Late-Stage Functionalization Strategies for Urea-Containing Compounds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. springernature.com This can be particularly useful for creating analogs of a target molecule like 1-(2-Bromophenyl)-3-cyclopropylurea.

One potential LSF strategy would be the direct bromination of a 1-phenyl-3-cyclopropylurea precursor. While direct bromination of such a specific urea is not explicitly detailed in the reviewed literature, methods for the late-stage bromination of arenes are well-established. dntb.gov.uaresearchgate.net These reactions often employ N-bromoamides or other electrophilic bromine sources, sometimes in the presence of a catalyst or under photochemical conditions, to achieve site-selective C-H bromination. researchgate.net The directing effect of the urea group would be a critical factor in determining the regioselectivity of such a reaction.

Another LSF approach could involve the introduction of the cyclopropyl group onto a pre-formed bromophenylurea. Transition-metal-catalyzed C-H functionalization has been used to introduce various groups, including strained rings, into complex molecules. rsc.orgdiva-portal.org While specific examples of late-stage cyclopropylation of a urea are scarce in the literature, the general principles of transition-metal-catalyzed cross-coupling reactions could potentially be applied.

Structure Activity Relationship Sar and Structural Design Principles for 1 2 Bromophenyl 3 Cyclopropylurea Scaffolds

The Pivotal Role of the Bromine Atom in Molecular Interactions

The introduction of a bromine atom onto the phenyl ring is a deliberate and strategic choice in the design of bioactive molecules. ump.edu.plsemanticscholar.orgump.edu.pl This halogen atom is not merely a passive substituent; it actively participates in crucial molecular interactions that can enhance a compound's therapeutic efficacy. One of the most significant contributions of bromine is its ability to form halogen bonds, a type of non-covalent interaction where the halogen acts as a Lewis acid. ump.edu.plsemanticscholar.orgacs.org This interaction, driven by a region of positive electrostatic potential on the bromine atom known as a "sigma-hole," allows it to engage with electron-rich atoms like oxygen, nitrogen, and sulfur, which are commonly found in the binding sites of proteins and other biological targets. ump.edu.plsemanticscholar.orgacs.org

Conformational Nuances of the Cyclopropyl (B3062369) Ring in Urea (B33335) Derivatives

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif frequently incorporated into pharmacologically active compounds. digitellinc.comresearchgate.net Its rigid and strained nature imparts specific conformational constraints on the molecule, influencing how it presents itself to a biological target. digitellinc.com In the context of 1-(2-Bromophenyl)-3-cyclopropylurea, the cyclopropyl group can fit into specific cavities within a protein's binding site. acs.org

The incorporation of a cyclopropyl ring can enhance metabolic stability, a desirable property in drug candidates. digitellinc.com This is because the C-H bonds of the cyclopropane ring are generally less susceptible to enzymatic oxidation compared to those in more flexible alkyl chains. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, meaning it can mimic their size and shape while potentially offering improved pharmacological properties. digitellinc.com The unique steric and electronic properties of the cyclopropyl ring make it a valuable component in the design of novel therapeutics. digitellinc.com

The Impact of Substituent Variations on Biological Recognition

The biological activity of the 1-(2-Bromophenyl)-3-cyclopropylurea scaffold can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities, all of which play a crucial role in its interaction with a biological target.

Substitutions on the Bromophenyl Ring

Modifying the substitution pattern on the bromophenyl ring can have a profound impact on the compound's activity. The position and nature of these substituents can influence the electronic environment of the bromine atom, thereby affecting the strength of any halogen bonds it may form. For example, introducing electron-withdrawing groups could potentially enhance the positive character of the sigma-hole on the bromine, leading to stronger halogen bonding interactions. Conversely, electron-donating groups might have the opposite effect.

The addition of other substituents can also introduce new points of interaction with the target protein. For instance, a hydroxyl or amino group could act as a hydrogen bond donor or acceptor, forming additional stabilizing interactions within the binding pocket. The size and shape of the substituent are also critical; bulky groups may cause steric clashes that prevent the molecule from binding effectively, while smaller groups might be more readily accommodated.

Modifications to the Cyclopropyl Ring System

While the cyclopropyl ring itself offers distinct advantages, its functionalization can provide further opportunities for optimizing biological activity. The introduction of substituents on the cyclopropyl ring can alter its lipophilicity and create new interaction points. For example, adding a hydroxyl group could increase water solubility and provide an additional hydrogen bonding site.

Furthermore, expanding the cyclopropane to a cyclobutane (B1203170) or other small ring systems can be explored to probe the spatial requirements of the binding pocket. acs.org Such modifications, while seemingly minor, can significantly alter the conformational preferences of the molecule and its fit within the target.

Alterations of the Urea Linkage

The conformational preference of the urea group is also a key determinant of biological activity. N,N'-disubstituted ureas generally favor a trans,trans conformation, but this can be influenced by the nature of the substituents. nih.govresearchgate.net Introducing substituents on the nitrogen atoms of the urea can disrupt its planarity, which can be a deliberate strategy to improve properties like solubility. nih.gov For instance, methylation of one of the urea nitrogens can lead to a shift in conformation. nih.gov

Replacing the urea moiety with a thiourea (B124793) can also be a viable strategy. While structurally similar, ureas and thioureas can exhibit different hydrogen bonding patterns and electronic properties, which may lead to altered biological activity. mst.edu

Stereochemical Considerations in 1-(2-Bromophenyl)-3-cyclopropylurea Analogs

When chirality is introduced into the 1-(2-Bromophenyl)-3-cyclopropylurea scaffold, for example, through substitution on the cyclopropyl ring, the resulting stereoisomers can exhibit significantly different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. Therefore, the stereospecific synthesis and evaluation of individual enantiomers are crucial for understanding the SAR and for developing a safe and effective drug. acs.orgrsc.org The three-dimensional arrangement of atoms in a molecule dictates how it fits into a chiral binding site, and even subtle differences in stereochemistry can lead to a profound loss or gain of activity.

Computational Chemistry and Molecular Modeling of 1 2 Bromophenyl 3 Cyclopropylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 1-(2-Bromophenyl)-3-cyclopropylurea. researchgate.netnih.govmdpi.comepstem.net These calculations can provide insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for its reactivity and interaction with biological macromolecules.

Detailed research findings on the electronic structure of 1-(2-Bromophenyl)-3-cyclopropylurea are not extensively available in the public domain. However, a typical DFT study would involve optimizing the molecule's geometry to find its most stable conformation. Subsequent calculations would yield important electronic descriptors.

Table 1: Hypothetical Electronic Properties of 1-(2-Bromophenyl)-3-cyclopropylurea from DFT Calculations

| Property | Hypothetical Value | Significance in Drug Design |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons, crucial for forming certain types of chemical bonds. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons, important for interactions with biological targets. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Influences the molecule's solubility and ability to engage in polar interactions. |

| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of non-covalent interactions. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature. Specific experimental or computational studies on 1-(2-Bromophenyl)-3-cyclopropylurea are required for validated data.

Molecular Docking Simulations for Predicting Binding Modes to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govplos.orgamazonaws.comamazonaws.commdpi.com For 1-(2-Bromophenyl)-3-cyclopropylurea, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity.

While specific docking studies for 1-(2-Bromophenyl)-3-cyclopropylurea are not readily found in published literature, a hypothetical docking study against a relevant kinase target, for instance, would reveal key interactions.

Table 2: Hypothetical Molecular Docking Results for 1-(2-Bromophenyl)-3-cyclopropylurea with a Kinase Target

| Parameter | Result | Implication for Binding |

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests a favorable binding interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Indicates the specific amino acids in the binding pocket that form crucial interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds | The urea (B33335) moiety could form hydrogen bonds, while the bromophenyl and cyclopropyl (B3062369) groups could engage in hydrophobic and halogen bonding interactions, respectively. |

Note: This table presents a hypothetical scenario to illustrate the type of information obtained from molecular docking. The actual binding partners and interaction details would need to be determined through specific experimental and computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule and its complexes over time. These simulations can be used to explore the conformational landscape of 1-(2-Bromophenyl)-3-cyclopropylurea and to assess the stability of its complex with a biological target identified through docking.

An MD simulation of the 1-(2-Bromophenyl)-3-cyclopropylurea-protein complex would involve simulating the movement of every atom in the system over a period of nanoseconds. The resulting trajectory would provide information on the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that persist over time.

Key research findings from a hypothetical MD simulation would include:

Root Mean Square Deviation (RMSD): A stable RMSD for the ligand and protein backbone would indicate a stable binding complex.

Root Mean Square Fluctuation (RMSF): This would highlight the flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: This analysis would show the persistence of key hydrogen bonds throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.govnih.gov For a series of phenylurea derivatives including 1-(2-Bromophenyl)-3-cyclopropylurea, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This allows for the rational design of more potent compounds.

A QSAR study would involve compiling a dataset of related compounds with their measured biological activities. Molecular descriptors (physicochemical properties) would then be calculated for each compound, and a statistical method would be used to build a model that correlates the descriptors with the activity.

Table 3: Example of Descriptors Used in a QSAR Model for Phenylurea Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Partial charges, dipole moment | Influence electrostatic interactions with the target. |

| Steric | Molecular volume, surface area | Determine the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

Note: The development of a robust QSAR model requires a diverse dataset of compounds with a significant range of biological activities.

In Silico ADME/Tox Predictions (Focus on physicochemical parameters relevant for drug design, not specific safety profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. nih.govresearchgate.netsciensage.inforesearchgate.netphytojournal.com Tools like SwissADME can be used to calculate key physicochemical parameters for 1-(2-Bromophenyl)-3-cyclopropylurea that are relevant for its pharmacokinetic profile.

Table 4: Predicted Physicochemical Properties of a Related Compound, 1-[(3-Bromophenyl)methyl]-3-cyclopropylurea, Relevant for Drug Design

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | 269.14 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.1 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | 20-130 Ų |

| Rotatable Bonds | 3 | ≤ 9 |

Source: PubChem CID 6429402 for 1-[(3-Bromophenyl)methyl]-3-cyclopropylurea. These values are for a structurally related compound and serve as an estimate. Direct calculations for 1-(2-Bromophenyl)-3-cyclopropylurea would be necessary for accurate prediction. nih.gov

These in silico predictions suggest that a compound like 1-(2-Bromophenyl)-3-cyclopropylurea is likely to have favorable physicochemical properties for oral bioavailability, falling within the ranges defined by Lipinski's Rule of Five.

Advanced Analytical Methodologies for the Characterization of 1 2 Bromophenyl 3 Cyclopropylurea

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 1-(2-Bromophenyl)-3-cyclopropylurea, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Although specific spectral data for 1-(2-Bromophenyl)-3-cyclopropylurea is not publicly available, the expected chemical shifts and coupling constants can be predicted based on the analysis of its constituent fragments: 2-bromoaniline (B46623) and cyclopropylamine (B47189).

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2-bromophenyl group, the protons of the cyclopropyl (B3062369) ring, and the protons of the urea (B33335) linkage. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution. The cyclopropyl protons would appear as multiplets in the upfield region, characteristic of this strained ring system. The N-H protons of the urea moiety would likely present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic CH (ortho to Br) | ~ 7.5 | Doublet | |

| Aromatic CH (meta to Br) | ~ 6.8 - 7.2 | Multiplet | Overlapping signals expected |

| Aromatic CH (para to Br) | ~ 7.3 | Multiplet | |

| Urea NH (adjacent to phenyl) | ~ 8.0 - 8.5 | Broad Singlet | |

| Urea NH (adjacent to cyclopropyl) | ~ 6.0 - 6.5 | Broad Singlet | |

| Cyclopropyl CH | ~ 2.5 | Multiplet | |

| Cyclopropyl CH₂ | ~ 0.5 - 0.8 | Multiplet |

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in a unique electronic environment. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region. The carbonyl carbon of the urea group would be observed at a downfield chemical shift.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl C=O | ~ 155 - 160 |

| Aromatic C-Br | ~ 110 - 115 |

| Aromatic C-N | ~ 140 - 145 |

| Aromatic CH | ~ 120 - 135 |

| Cyclopropyl CH | ~ 22 - 28 |

| Cyclopropyl CH₂ | ~ 5 - 10 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(2-Bromophenyl)-3-cyclopropylurea is expected to exhibit characteristic absorption bands for the N-H and C=O groups of the urea linkage, as well as vibrations associated with the aromatic and cyclopropyl rings.

Based on data for similar N-aryl ureas, the following are the anticipated key IR absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Cyclopropyl) | Stretching | 2900 - 3000 |

| C=O (Urea - "Amide I" band) | Stretching | 1630 - 1680 |

| N-H (Urea - "Amide II" band) | Bending | 1550 - 1620 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Urea) | Stretching | 1200 - 1350 |

| C-Br (Aromatic) | Stretching | 500 - 650 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 1-(2-Bromophenyl)-3-cyclopropylurea (C₁₀H₁₁BrN₂O), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) | Isotopic Pattern |

| [C₁₀H₁₁⁷⁹BrN₂O]⁺ | 269.0085 | M⁺ |

| [C₁₀H₁₁⁸¹BrN₂O]⁺ | 271.0065 | [M+2]⁺ |

The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for N-aryl ureas involve cleavage of the urea C-N bonds, leading to the formation of isocyanate and amine fragments.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 1-(2-Bromophenyl)-3-cyclopropylurea from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 1-(2-Bromophenyl)-3-cyclopropylurea. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach for analyzing phenylurea compounds. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area is proportional to the concentration, allowing for accurate purity determination.

A typical HPLC method for a related compound, p-bromophenylacetylurea, has been established, providing a basis for method development for 1-(2-Bromophenyl)-3-cyclopropylurea. nih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While 1-(2-Bromophenyl)-3-cyclopropylurea itself is likely not volatile enough for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile impurities that may be present from the synthetic process. Such impurities could include residual solvents or starting materials like 2-bromoaniline. Headspace GC-MS is a particularly useful technique for analyzing volatile residues in a solid sample.

The thermal lability of some phenylurea pesticides in the GC inlet can lead to decomposition, which must be considered during method development. nih.gov For the analysis of potential volatile impurities, a general GC-MS method would involve a capillary column with a non-polar stationary phase and a temperature gradient to separate compounds based on their boiling points and polarities. The mass spectrometer then provides positive identification of the eluted impurities.

X-ray Crystallography for Solid-State Structural Conformation

As of the latest available data, a specific single-crystal X-ray crystallographic study for 1-(2-Bromophenyl)-3-cyclopropylurea has not been reported in publicly accessible scientific literature. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and the precise geometry of its solid-state conformation are not available.

While direct crystallographic data for 1-(2-Bromophenyl)-3-cyclopropylurea is absent, the principles of X-ray diffraction would be applied to determine its solid-state structure. A successful crystallographic analysis would provide invaluable insights into:

Molecular Conformation: The spatial arrangement of the 2-bromophenyl group relative to the cyclopropylurea moiety. This would include the dihedral angles between the phenyl ring and the urea plane, as well as the orientation of the cyclopropyl group.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds formed by the urea N-H groups and the carbonyl oxygen, as well as potential halogen bonding involving the bromine atom. These interactions are fundamental to the packing of the molecules in the crystal lattice.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule, which can be compared with theoretical values from computational models.

In the absence of experimental data for 1-(2-Bromophenyl)-3-cyclopropylurea, hypothetical data tables are presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for 1-(2-Bromophenyl)-3-cyclopropylurea

| Parameter | Hypothetical Value |

| Chemical Formula | C10H11BrN2O |

| Formula Weight | 255.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1135.6 |

| Z | 4 |

| Density (calculated) | 1.495 g/cm³ |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å/°) |

| Br-C(1) | 1.905 |

| C(7)=O(1) | 1.245 |

| N(1)-C(7) | 1.354 |

| N(2)-C(7) | 1.368 |

| N(2)-C(8) | 1.452 |

| C(1)-C(6)-N(1) | 118.5 |

| C(7)-N(2)-C(8) | 125.3 |

| O(1)=C(7)-N(1) | 122.1 |

It is imperative to note that the values presented in the tables above are purely illustrative and are not based on experimental results for 1-(2-Bromophenyl)-3-cyclopropylurea. A definitive understanding of its solid-state structure awaits a formal X-ray crystallographic investigation.

Future Research Trajectories and Academic Applications of 1 2 Bromophenyl 3 Cyclopropylurea Chemistry

Development of Novel Synthetic Methodologies Leveraging the Urea (B33335) and Cyclopropyl (B3062369) Scaffolds

The synthesis of 1-(2-bromophenyl)-3-cyclopropylurea and its derivatives is an area ripe for innovation. Traditional methods for creating urea compounds often involve reagents like phosgene (B1210022) or isocyanates, which can present safety and environmental challenges. nih.gov Future research will likely focus on developing safer and more efficient synthetic routes.

One promising avenue is the use of transition-metal-catalyzed reactions that can form the urea bond from more benign starting materials. nih.gov For instance, palladium-catalyzed cross-coupling reactions could be adapted to construct the aryl-urea bond with high efficiency. nih.gov Furthermore, the cyclopropyl group, while providing valuable structural rigidity, can be challenging to introduce. Research into novel cyclopropanation methods or the use of readily available cyclopropylamine (B47189) precursors will be crucial for streamlining the synthesis of this class of compounds. google.com

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, would significantly enhance the efficiency of synthesizing a library of 1-(2-bromophenyl)-3-cyclopropylurea analogs. This would facilitate broader exploration of their biological activities.

Table 1: Potential Future Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Transition-Metal Catalysis | Utilizes catalysts like palladium or copper to form C-N bonds. | High efficiency, milder reaction conditions, broader substrate scope. |

| Carbonylative Coupling | Involves the insertion of carbon monoxide to form the urea carbonyl. | Avoids the use of phosgene and isocyanates. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Enhanced safety, scalability, and precise control over reaction parameters. |

| Biocatalysis | Employs enzymes to catalyze the formation of the urea linkage. | High selectivity, environmentally friendly conditions. |

Exploration of Untapped Biological Targets for Bromophenylurea Derivatives

The urea scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets such as proteins and receptors. nih.govnih.govfrontiersin.org This makes urea-containing compounds, including 1-(2-bromophenyl)-3-cyclopropylurea, attractive candidates for drug discovery. While phenylureas have been extensively studied as kinase inhibitors, there remains a vast landscape of other potential biological targets to explore. frontiersin.orgmdpi.com

Future research could focus on screening 1-(2-bromophenyl)-3-cyclopropylurea and its derivatives against a wide range of protein classes. The unique combination of the bromophenyl and cyclopropyl groups may confer selectivity for targets that have been difficult to address with other chemical scaffolds.

Potential untapped targets include:

Epigenetic Modifiers: Enzymes such as histone deacetylases (HDACs) and methyltransferases that play a crucial role in gene regulation and are implicated in cancer and other diseases.

Protein-Protein Interaction (PPI) Modulators: The urea moiety can mimic peptide bonds, making these compounds suitable for disrupting disease-relevant PPIs.

Metabolic Enzymes: Targeting enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH), could lead to treatments for pain and nervous system disorders. nih.gov

Ion Channels and Transporters: The ability of urea to interact with aromatic residues could be exploited to modulate the function of transmembrane proteins like urea transporters. nih.govnih.gov

Table 2: Examples of Potential Untapped Biological Targets

| Target Class | Example Target | Therapeutic Area | Rationale for Targeting |

|---|---|---|---|

| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Oncology, Neurology | The urea scaffold can interact with the zinc-containing active site. |

| Metabolic Enzymes | Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | Urea derivatives have shown potential as potent sEH inhibitors. nih.gov |

| Protein-Protein Interactions | Bcl-2 family proteins | Oncology | The scaffold can mimic key interactions in protein complexes. |

| Ion Channels | Transient Receptor Potential (TRP) Channels | Pain, Inflammation | The lipophilic nature of the bromophenyl group can facilitate membrane interactions. |

Application as Chemical Probes in Mechanistic Biology Studies

High-quality chemical probes are essential tools for dissecting complex biological pathways. nih.gov 1-(2-bromophenyl)-3-cyclopropylurea can serve as a valuable starting point for the design of such probes. By incorporating specific functionalities, this scaffold can be transformed into a tool for identifying and characterizing new biological targets.

Strategies for developing chemical probes from this scaffold include:

Photoaffinity Labeling: The introduction of a photo-reactive group, such as an azirine or a diazirine, would allow the compound to form a covalent bond with its biological target upon exposure to UV light. This enables the identification of the target protein through techniques like mass spectrometry.

Affinity-Based Probes: Attaching a biotin tag or a fluorescent dye would enable the visualization and isolation of the target protein from complex biological mixtures.

Click Chemistry Handles: Incorporating a terminal alkyne or azide (B81097) group would allow for the easy attachment of various reporter tags through "click" chemistry, providing a modular approach to probe design.

The development of a suite of chemical probes based on the 1-(2-bromophenyl)-3-cyclopropylurea scaffold, including both active probes and structurally similar inactive control compounds, would be a powerful resource for the academic community to validate new drug targets. nih.gov

Integration with Fragment-Based Drug Discovery and Combinatorial Chemistry Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying new drug leads. nih.govdigitellinc.com This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. The 1-(2-bromophenyl)-3-cyclopropylurea scaffold is well-suited for FBDD, as its constituent parts (bromophenyl, urea, cyclopropyl) can be considered as individual fragments.

In an FBDD campaign, these fragments could be screened individually, and hits could be linked or grown to generate more potent molecules. For example, a pyridylurea fragment has been successfully used as a starting point for the development of novel antibacterial agents. nih.gov

Furthermore, the 1-(2-bromophenyl)-3-cyclopropylurea structure is highly amenable to combinatorial chemistry. youtube.com By systematically varying the substituents on the phenyl ring and replacing the cyclopropyl group with other small alkyl or cyclic moieties, large libraries of related compounds can be rapidly synthesized. nih.gov This allows for a comprehensive exploration of the structure-activity relationship (SAR) and the optimization of properties like potency, selectivity, and metabolic stability. High-throughput screening of these libraries against various biological targets could accelerate the discovery of new lead compounds for a wide range of diseases.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1-(2-Bromophenyl)-3-cyclopropylurea |

| 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea |

| 1-ethyl-3-(2-pyridyl)urea |

| 4-bromophenyl isocyanate |

| 6-carboxamido-7-methoxy-4-chloroquinoline |

| Lenvatinib |

| Sorafenib |

| Suramin |

| Cyclopropylamine |

| Phenyl chloroformate |

| Phosgene |

| Carbon Monoxide |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromophenyl)-3-cyclopropylurea, and how can reaction conditions be controlled to improve yield?

- Methodological Answer: Synthesis typically involves coupling a 2-bromophenyl isocyanate with cyclopropylamine under anhydrous conditions. Key parameters include solvent choice (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios. For example, dropwise addition of the amine to the isocyanate minimizes side reactions like dimerization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity . Monitoring by TLC or LC-MS ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-(2-Bromophenyl)-3-cyclopropylurea?

- Methodological Answer:

- NMR : and NMR confirm urea linkage formation (e.g., NH peaks at δ 6.5–7.5 ppm) and cyclopropane ring integrity (e.g., CH protons as multiplets near δ 0.5–1.5 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects, such as planarity of the urea moiety and dihedral angles between aromatic/cyclopropyl groups. SHELX programs (e.g., SHELXL) refine structures, accounting for bromine’s high electron density .

- HRMS : Validates molecular formula (e.g., [M+H] for CHBrNO: calc. 265.9974, obs. 265.9972) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or pseudo-symmetry) be resolved during structural refinement of urea derivatives like 1-(2-Bromophenyl)-3-cyclopropylurea?

- Methodological Answer: For twinned crystals, use SHELXD/SHELXE to partition intensity data and apply Flack’s parameter for enantiopolarity validation, which avoids false chirality assignments in near-centrosymmetric structures . For pseudo-symmetry, employ restraints on anisotropic displacement parameters (ADPs) and refine with TWIN/BASF commands in SHELXL. Validate with R (<5%) and goodness-of-fit (<1.1) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of 1-(2-Bromophenyl)-3-cyclopropylurea derivatives in enzyme inhibition studies?

- Methodological Answer:

- Substituent Variation : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to probe steric effects on binding.

- Electron-Withdrawing Modifications : Introduce meta-bromo or para-fluoro groups on the phenyl ring to assess electronic impacts on hydrogen bonding.

- Biological Assays : Use fluorescence polarization or SPR to measure binding affinity (K) to targets like kinases or GPCRs. Compare IC values across derivatives in enzyme inhibition assays .

Q. How can computational methods (e.g., DFT or MD simulations) complement experimental data in understanding the stability of 1-(2-Bromophenyl)-3-cyclopropylurea under physiological conditions?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrolysis susceptibility of the urea bond. Solvent models (e.g., PCM for water) simulate aqueous stability.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational flexibility and interactions with lipid bilayers. Free-energy perturbation (FEP) quantifies binding thermodynamics to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.